molecular formula C10H8Cl2N2O2 B120542 2,4-Dichloro-6,7-dimethoxyquinazoline CAS No. 27631-29-4

2,4-Dichloro-6,7-dimethoxyquinazoline

Cat. No.: B120542
CAS No.: 27631-29-4
M. Wt: 259.09 g/mol
InChI Key: DGHKCBSVAZXEPP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-dimethoxyquinazoline is a chemical compound with the molecular formula C10H8Cl2N2O2 and a molecular weight of 259.089 . It appears as a pale yellow to beige crystalline powder . This compound is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dihydroxyl-6,7-dimethoxyquinazoline solid with phosphorus oxychloride at a temperature between 80℃ and 120℃ for 2 to 6 hours . The mixture is then stirred in ice and water for 0.5 to 2 hours, followed by filtration, washing, and drying to obtain the this compound solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (a benzene ring) and the other containing two nitrogen atoms . The quinazoline core is substituted at the 2 and 4 positions with chlorine atoms and at the 6 and 7 positions with methoxy groups .


Chemical Reactions Analysis

This compound can be used as a reactant in the preparation of various potential bioactive compounds . For instance, it can be used in the synthesis of 2-chloro-4,6,7-trimethoxyquinazoline, 2-chloro-6,7-dimethoxy-4(3H)-quinazolinone, and 2,4-diamino-6,7-dimethoxy quinazolines .


Physical and Chemical Properties Analysis

This compound is a pale yellow to beige crystalline powder . It has a molecular weight of 259.09 . The compound is insoluble in water . Its melting point is between 175-178 °C .

Scientific Research Applications

Analysis of Global Trends and Gaps in Studies of 2,4-D Herbicide Toxicity

Research on 2,4-D, a herbicide closely related to 2,4-Dichloro-6,7-dimethoxyquinazoline in structure and function, has advanced rapidly. A scientometric review highlights the evolution of studies on its toxicology and mutagenicity, identifying the USA, Canada, and China as leading contributors. The focus areas include occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, particularly aquatic ones. Future research is suggested to emphasize molecular biology, gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).

Analytical Methods for Antioxidant Activity and Their Applicability

The exploration of antioxidants, including studies on compounds similar to this compound, involves various tests like ORAC, HORAC, TRAP, and TOSC. These assays, crucial for assessing antioxidant activity in samples, rely on spectrophotometry to track color changes or solution discoloration at specific wavelengths. This research has significant implications for food engineering, medicine, and pharmacy, highlighting the versatility and importance of understanding antioxidant mechanisms (Munteanu & Apetrei, 2021).

Enzymatic Approaches in the Treatment of Organic Pollutants

Enzymatic remediation, a field relevant to the degradation capabilities of this compound analogues, shows promise in addressing pollutants in industrial wastewater. The use of enzymes, enhanced by redox mediators, significantly improves the degradation efficiency of recalcitrant compounds. This innovative approach could revolutionize the treatment of aromatic compounds in industrial effluents, highlighting the potential of enzyme-redox mediator systems in environmental remediation efforts (Husain & Husain, 2007).

Potential Impact of 2,4-D on Human and Ecosystems

The widespread use of 2,4-D in agriculture introduces it into various environmental matrices, posing potential risks to non-target organisms and humans. Research suggests the need for local mitigation strategies to prevent environmental entry and exposure, highlighting concerns over its lethal effects on diverse species. This review calls for further investigation into the fate, accumulation, and impacts of low-level, continuous exposure to better inform regulatory policies and protect public health (Islam et al., 2017).

Sorption of 2,4-D and Phenoxy Herbicides to Soil and Organic Matter

Understanding the sorption behavior of 2,4-D and similar phenoxy herbicides to soil, organic matter, and minerals is crucial for assessing environmental impact and management strategies. This review compiles data from numerous studies, suggesting that soil organic matter and iron oxides play significant roles in the sorption process. The findings highlight the importance of considering soil characteristics in managing the environmental fate of these herbicides, relevant to discussions on compounds like this compound (Werner et al., 2012).

Safety and Hazards

2,4-Dichloro-6,7-dimethoxyquinazoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

2,4-Dichloro-6,7-dimethoxyquinazoline is used as an intermediate in the preparation of potential inhibitors of epidermal growth factor receptor kinases . It is also used as an intermediate in the preparation of terazosin . Therefore, future research could focus on exploring its potential applications in the development of new therapeutic agents.

Properties

IUPAC Name

2,4-dichloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHKCBSVAZXEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182012
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
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URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27631-29-4
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27631-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027631294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-6,7-DIMETHOXYQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6720H065I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

One ml. of N,N-dimethylaniline is added to 10 ml. of phosphorus oxychloride at 20°-25°. After a period of 5 min. 1-(3,4-dimethoxyphenyl)-3-phenoxycarbonylurea (0.785 g., 2.4 mmole) is added and the solution heated to reflux for a period of 4 hours. After the reflux period, excess phosphorus oxychloride is removed under reduced pressure providing a dark oily residue which is dissolved in chloroform. The chloroform solution is added cautiously to an ice/water mixture and after 10 min. the organic layer is separated and the aqueous phase extracted with additional chloroform. Combined chloroform extracts are sequentially washed with water, aqueous 1.0 N hydrochloric acid, water, aqueous 0.5 N sodium hydroxide and finally water. After drying the solution over sodium sulfate, the chloroform extract is concentrated under reduced pressure to provide 0.92 g. of a yellow-brown solid. Chromatographic purification of this material employing an aluminum oxide column eluted with toluene affords 0.504 g. of yellow solid. Trituration of this material with cold ethanol affords 0.368 g. (58% yield) of 2,4-dichloro-6,7-dimethoxyquinazoline, m.p. 175°-177°; mixture melting point (174°-177°; with sample: m.p. 158.5°-162°, prepared according to Curd, et al., J. Chem. Soc., 1765, (1948) and otherwise identical according to infrared, nuclear magnetic resonance and vaporphase chromatograph analysis.
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Q & A

Q1: What makes 2,4-Dichloro-6,7-dimethoxyquinazoline a useful building block in organic synthesis?

A1: this compound is a versatile starting material due to its reactivity. The two chlorine atoms, particularly the one at the 4-position, can be selectively substituted. [] This allows for the introduction of various functional groups, making it valuable for synthesizing a range of quinazoline derivatives, including pharmaceuticals like Gefitinib. []

Q2: How does the structure of this compound lend itself to the development of molecularly imprinted polymers (MIPs)?

A2: The presence of nitrogen atoms and the methoxy groups in this compound enables it to engage in hydrogen bonding interactions. [] This is crucial for creating highly specific recognition sites within the polymer matrix of MIPs. These imprinted sites can then selectively bind to the target molecule, making them useful in separation and sensing applications.

Q3: Can you elaborate on the significance of using 13C labeled this compound in pharmaceutical development?

A3: Utilizing 13C labeled this compound, specifically [2-13C]-2,4-dichloro-6,7-dimethoxyquinazoline, is particularly useful in studying the metabolic fate of drugs derived from this compound. [] The 13C isotope acts as a tracer, allowing researchers to track the drug's breakdown pathway and distribution within an organism using techniques like mass spectrometry. This information is critical for optimizing drug efficacy and understanding potential side effects.

Q4: Are there any novel synthetic approaches to building quinazoline-2,4(1H,3H)-diones using this compound as a starting material?

A4: While this compound is often used to derivatize at the chlorine positions, a novel palladium-catalyzed three-component reaction utilizes 2-bromoanilines, carbon dioxide, and isocyanides to create N3-substituted quinazoline-2,4(1H,3H)-diones. [] This method bypasses the need for pre-functionalized starting materials and allows for diverse substitutions on the quinazoline ring, expanding the possibilities for drug discovery and material science applications.

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